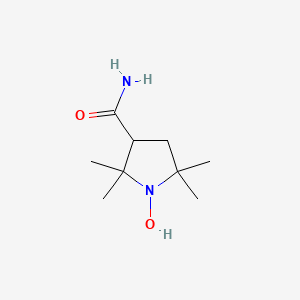

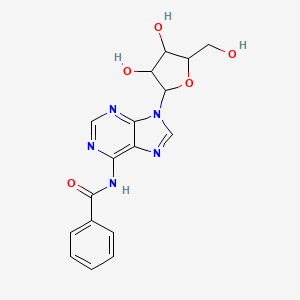

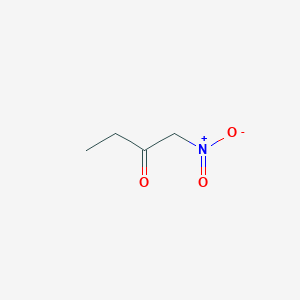

tert-Butyl (3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl)carbamate

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It often includes reaction schemes showing each step of the synthesis process .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reagents and conditions needed for the reactions and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes .Safety and Hazards

Propiedades

Número CAS |

865364-92-7 |

|---|---|

Fórmula molecular |

C14H21NO7 |

Peso molecular |

315.32 g/mol |

Nombre IUPAC |

tert-butyl N-[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl]carbamate |

InChI |

InChI=1S/C14H21NO7/c1-13(2,3)22-12(19)15-7-6-8(16)9-10(17)20-14(4,5)21-11(9)18/h9H,6-7H2,1-5H3,(H,15,19) |

Clave InChI |

BTXIPOJKDQOLSU-UHFFFAOYSA-N |

SMILES canónico |

CC1(OC(=O)C(C(=O)O1)C(=O)CCNC(=O)OC(C)(C)C)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8816231.png)